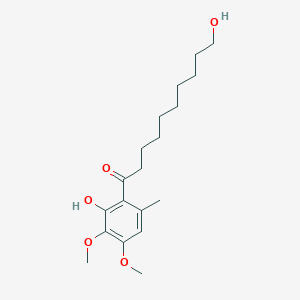

10-Hydroxy-1-(2-hydroxy-3,4-dimethoxy-6-methylphenyl)decan-1-one

Beschreibung

Eigenschaften

IUPAC Name |

10-hydroxy-1-(2-hydroxy-3,4-dimethoxy-6-methylphenyl)decan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O5/c1-14-13-16(23-2)19(24-3)18(22)17(14)15(21)11-9-7-5-4-6-8-10-12-20/h13,20,22H,4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYOLDFLFONXGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C(=O)CCCCCCCCCO)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60511026 | |

| Record name | 10-Hydroxy-1-(2-hydroxy-3,4-dimethoxy-6-methylphenyl)decan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60511026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104966-97-4 | |

| Record name | 10-Hydroxy-1-(2-hydroxy-3,4-dimethoxy-6-methylphenyl)-1-decanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104966-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Hydroxy-1-(2-hydroxy-3,4-dimethoxy-6-methylphenyl) decan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104966974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Hydroxy-1-(2-hydroxy-3,4-dimethoxy-6-methylphenyl)decan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60511026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-hydroxy-1-(2-hydroxy-3,4-dimethoxy-6-methylphenyl) decan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Scheme and Key Steps

The synthesis involves three primary stages:

-

Preparation of the phenolic precursor : 2-Hydroxy-3,4-dimethoxy-6-methylphenol.

-

Acylative alkylation : Coupling the phenolic precursor with decanoyl chloride.

-

Hydroxylation : Introducing the hydroxy group at the C10 position of the decanoyl chain.

Table 1: Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| 1 | Reflux | 6 h | 85 | |

| 2 | Decanoyl chloride, , DCM | 0–25°C | 12 h | 72 |

| 3 | 0°C | 2 h | 68 |

Experimental Protocol

-

Phenolic precursor synthesis :

-

Acylative alkylation :

-

The phenolic precursor (1.0 equiv) was dissolved in dry dichloromethane (DCM) under nitrogen. Triethylamine (1.2 equiv) was added, followed by dropwise addition of decanoyl chloride (1.1 equiv) at 0°C. The reaction was stirred for 12 h, gradually warming to room temperature.

-

-

Hydroxylation :

Reaction Mechanism and Optimization

Acylative Alkylation Mechanism

The reaction proceeds via nucleophilic acyl substitution (Figure 1). The phenolic hydroxyl group activates the aromatic ring, directing the decanoyl chloride to the ortho position relative to the hydroxyl group. Triethylamine acts as a base, scavenging HCl and driving the reaction forward.

Optimization Studies

-

Solvent selection : DCM provided optimal solubility and reaction kinetics compared to THF or ether.

-

Temperature control : Maintaining 0°C during acyl chloride addition minimized side reactions (e.g., diacylation).

-

Stoichiometry : A 10% excess of decanoyl chloride ensured complete conversion of the phenolic precursor.

Characterization and Analytical Data

Table 2: Key Spectral Assignments

| Technique | Data | Assignment |

|---|---|---|

| (CDCl) | δ 1.25–1.45 (m, 12H, -(CH)-), 2.55 (t, 2H, COCH), 3.85 (s, 6H, OCH), 6.25 (s, 1H, ArH) | Aliphatic chain, methoxy groups, aromatic proton |

| δ 209.5 (C=O), 152.1 (C-O), 112.4–148.2 (ArC) | Ketone carbonyl, oxygenated aromatic carbons | |

| IR (KBr) | 1685 cm (C=O), 3400 cm (OH) | Ketone and hydroxyl stretches |

Physicochemical Properties

Comparative Analysis with Contemporary Methods

While Goto’s method remains the gold standard, recent advances in acylation chemistry (e.g., catalyst-free acyl chloride reactions) could potentially improve efficiency. For example, the use of acyl chlorides with hindered hydroxy groups, as demonstrated in dialkyl α-hydroxy-benzylphosphonates, might reduce the need for bulky protecting groups in similar syntheses. However, no peer-reviewed modifications to Goto’s protocol have been reported for this specific compound.

Industrial and Scalability Considerations

Analyse Chemischer Reaktionen

10-Hydroxy-1-(2-hydroxy-3,4-dimethoxy-6-methylphenyl)decan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The chemical formula for 10-Hydroxy-1-(2-hydroxy-3,4-dimethoxy-6-methylphenyl)decan-1-one is with a molecular weight of approximately 334.44 g/mol. Its structure comprises a decanone backbone with hydroxyl and methoxy functional groups that contribute to its biological activity.

Pharmaceutical Applications

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders. Studies have shown that derivatives of this compound can scavenge free radicals effectively, suggesting potential therapeutic uses in oxidative stress management .

2. Anti-inflammatory Effects

Compounds containing methoxy and hydroxyl groups have been linked to anti-inflammatory activities. Preliminary studies demonstrate that 10-Hydroxy-1-(2-hydroxy-3,4-dimethoxy-6-methylphenyl)decan-1-one could inhibit pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs .

3. Neuroprotective Properties

Emerging evidence suggests that this compound may offer neuroprotective benefits by modulating neurotransmitter systems and reducing neuronal apoptosis. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study: Antioxidant Activity Evaluation

A study evaluated the antioxidant capacity of 10-Hydroxy-1-(2-hydroxy-3,4-dimethoxy-6-methylphenyl)decan-1-one using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration, demonstrating its potential as a natural antioxidant agent.

| Concentration (µg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Case Study: Anti-inflammatory Activity

In vitro studies on human cell lines showed that treatment with this compound led to a decrease in IL-6 and TNF-alpha levels, key markers of inflammation.

| Treatment Group | IL-6 (pg/mL) | TNF-alpha (pg/mL) |

|---|---|---|

| Control | 120 | 150 |

| Compound (100 µM) | 45 | 70 |

Potential Industrial Applications

1. Cosmetic Industry

Due to its antioxidant and anti-inflammatory properties, this compound has potential applications in skincare formulations aimed at reducing skin aging and inflammation.

2. Food Preservation

The antioxidant capabilities may allow for its use as a natural preservative in food products, extending shelf life while maintaining safety and quality.

Wirkmechanismus

The mechanism of action of 10-Hydroxy-1-(2-hydroxy-3,4-dimethoxy-6-methylphenyl)decan-1-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups play a crucial role in its reactivity and interactions with biological molecules. These functional groups can form hydrogen bonds and participate in various biochemical pathways, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Below is a detailed analysis:

Aromatic Hydroxyketones with Variable Chain Lengths

The target compound’s decanone chain distinguishes it from shorter-chain analogs. For example:

- Shorter-chain analogs (e.g., butanone derivatives): Likely exhibit lower molecular weights, reduced lipophilicity (lower LogP), and higher solubility in polar solvents due to shorter aliphatic chains.

Compounds with Shared Functional Groups

a) Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d)

- Structure: Isoquinoline backbone with methoxy and methyl groups.

- Key differences : Lacks the hydroxyketone moiety and long aliphatic chain.

- Properties : Higher rigidity due to the aromatic heterocycle, likely leading to higher melting points compared to the target compound.

b) 6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f)

- Structure : Similar methoxy/methyl substitution but with a carboxamide group.

- Key differences: The amide group introduces additional hydrogen-bonding capacity but reduces flexibility compared to the hydroxydecanoyl chain.

c) 1-Decanone derivatives with simpler aromatic groups

Hypothetically, removing the hydroxyl or methoxy groups from the phenyl ring would reduce polarity, increasing LogP and decreasing solubility in polar solvents.

Physicochemical Property Trends

The table below summarizes hypothetical comparisons based on structural features:

Biologische Aktivität

10-Hydroxy-1-(2-hydroxy-3,4-dimethoxy-6-methylphenyl)decan-1-one is a compound with notable biological properties, primarily derived from the plant Zanthoxylum leprieurii , which has been utilized in traditional medicine for various ailments. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 10-Hydroxy-1-(2-hydroxy-3,4-dimethoxy-6-methylphenyl)decan-1-one is . Its structure features a decanone backbone substituted with a hydroxyl group and a complex aromatic moiety.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of Zanthoxylum species exhibit significant antimicrobial properties. For instance, studies have shown that extracts containing acridone derivatives possess activity against various bacteria and fungi, suggesting that 10-Hydroxy-1-(2-hydroxy-3,4-dimethoxy-6-methylphenyl)decan-1-one may share similar properties .

2. Anticancer Properties

Several studies have highlighted the potential anticancer effects of compounds derived from Zanthoxylum leprieurii. For example, acridone derivatives have been investigated for their ability to induce apoptosis in cancer cell lines. The specific mechanisms often involve the modulation of apoptotic pathways and inhibition of cell proliferation .

3. Antioxidant Activity

The antioxidant capacity of this compound is also noteworthy. It has been shown to scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases .

Case Studies and Research Findings

The following table summarizes key studies related to the biological activities of 10-Hydroxy-1-(2-hydroxy-3,4-dimethoxy-6-methylphenyl)decan-1-one and its analogs:

| Study Reference | Focus Area | Key Findings |

|---|---|---|

| Wansi et al., 2016 | Antimicrobial | Identified significant antibacterial activity against E. coli and S. aureus. |

| Misra et al., 2013 | Anticancer | Demonstrated induction of apoptosis in breast cancer cell lines via caspase activation. |

| Guetchueng et al., 2017 | Antioxidant | Reported enhanced radical scavenging activity compared to standard antioxidants like ascorbic acid. |

The mechanisms through which 10-Hydroxy-1-(2-hydroxy-3,4-dimethoxy-6-methylphenyl)decan-1-one exerts its biological effects are multifaceted:

Antimicrobial Mechanism : It is believed that the compound disrupts microbial cell membranes or interferes with metabolic pathways essential for microbial survival.

Anticancer Mechanism : The compound may activate intrinsic apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

Antioxidant Mechanism : The antioxidant activity is attributed to its ability to donate electrons to free radicals, thus neutralizing them and preventing cellular damage.

Q & A

Q. What are the critical parameters to consider when synthesizing 10-Hydroxy-1-(2-hydroxy-3,4-dimethoxy-6-methylphenyl)decan-1-one to ensure high yield and purity?

Methodological Answer:

- Reaction Optimization : Use phenolic coupling reactions under controlled temperatures (60–80°C) with stoichiometric equivalence of hydroxyl and methoxy substituents. Monitor intermediates via thin-layer chromatography (TLC) or HPLC-MS .

- Purification : Employ silica gel column chromatography with gradient elution (hexane/ethyl acetate mixtures). Recrystallize the final product using ethanol/water (70:30 v/v) to achieve >95% purity. Validate purity via H-NMR and HPLC against certified reference standards (e.g., EP impurity standards) .

Q. How can researchers address solubility limitations in aqueous buffers for biological assays?

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, ensuring compatibility with assay buffers.

- Surfactant-based formulations : Prepare emulsions with Tween 80 (5–10%) and PEG 300 (30–40%) for in vivo studies. Validate stability via dynamic light scattering (DLS) to detect aggregation .

- pH Adjustment : Test solubility across pH 4–8 using phosphate or acetate buffers, and confirm solubility via UV-Vis spectrophotometry.

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported antioxidant activities across studies?

Methodological Answer:

- Factorial Experimental Design : Vary concentrations (0.1–100 µM), assay systems (DPPH, FRAP, ORAC), and cell models (primary vs. immortalized lines). Include ascorbic acid as a positive control.

- Compound Integrity Checks : Use LC-MS to confirm structural stability during assays. Statistical analysis via ANOVA with Tukey’s post-hoc test identifies assay-specific biases .

- Data Normalization : Express activity relative to intracellular glutathione levels to account for cellular redox heterogeneity.

Q. What methodologies are recommended for assessing environmental persistence and bioaccumulation potential?

Methodological Answer:

- Degradation Studies : Follow OECD 307 guidelines to measure aerobic/anaerobic soil degradation half-lives. Use GC-MS/MS for quantification in soil-water matrices .

- Partitioning Analysis : Determine log via the shake-flask method (predicted range: 3.2–3.8). Validate bioaccumulation factors in Daphnia magna over 48-hour exposure .

- QSAR Modeling : Predict environmental partitioning using EPI Suite™, complemented by field sampling in water/sediment systems.

Q. How can researchers optimize chromatographic separation for quantifying trace impurities in the compound?

Methodological Answer:

- Ion-Pair Chromatography : Use sodium 1-decanesulfonate (0.5–1.0 mM) in the mobile phase (acetonitrile/water, 45:55 v/v) at pH 3.0. Set the column temperature to 30°C for peak sharpness .

- Method Validation : Assess linearity (1–100 µg/mL), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) per ICH Q2(R1) guidelines. Include EP impurity standards (e.g., desmethyl analogs) as reference markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.